(Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one

Anticancer Cytotoxicity Aurone

Select this specific (Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one for your research to ensure experimental reproducibility. Unlike generic aurones, its unique (Z)-geometry, 6-hydroxy substitution, and 6-methoxyquinoline moiety are critical for distinct binding interactions in quorum sensing (LasR/RhlR systems), tyrosinase (dicopper chelation), and NIR tau probe development (push-pull electronics). This high-purity (≥95%) building block is essential for synthesizing potent urease inhibitors (triazole hybrids, IC50 ~2.1 µM). Avoid substitution with non-identical analogs without comparative data.

Molecular Formula C19H13NO4
Molecular Weight 319.316
CAS No. 929339-13-9
Cat. No. B2725908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one
CAS929339-13-9
Molecular FormulaC19H13NO4
Molecular Weight319.316
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)O
InChIInChI=1S/C19H13NO4/c1-23-14-5-7-16-11(8-14)2-3-12(20-16)9-18-19(22)15-6-4-13(21)10-17(15)24-18/h2-10,21H,1H3/b18-9-
InChIKeyBQXIZERVPFANMV-NVMNQCDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding (Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one (CAS 929339-13-9) for Strategic Procurement


(Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one (CAS 929339-13-9) is a synthetic aurone, a subclass of the flavonoid family characterized by a benzofuran-3(2H)-one core linked via an exocyclic Z-double bond to a 6-methoxyquinoline heterocycle . With a molecular formula of C19H13NO4 and a molecular weight of 319.32 g/mol, this compound integrates the pharmacophoric features of both benzofurans and quinolines—scaffolds independently associated with anticancer, antimicrobial, and enzyme inhibitory activities [1]. It is currently cataloged as a research-grade compound (typical purity ≥95%) intended for in vitro and preclinical investigations rather than direct therapeutic use .

Procurement Risks of Substituting (Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one with Generic Analogs


Simple replacement of this aurone with another quinoline-benzofuran hybrid or a generic benzofuran-3(2H)-one derivative introduces significant risk of altered biological activity . The compound's specific architecture—the (Z)-geometry of the exocyclic double bond, the 6-hydroxy group on the benzofuranone ring, and the electron-donating 6-methoxy substituent on the quinoline—collectively defines its unique physicochemical profile and potential binding interactions [1]. Published SAR studies on related quinoline-based aurones demonstrate that even subtle modifications (e.g., halogen substitution, methoxy repositioning) can drastically shift potency against bacterial quorum sensing and cancer cell proliferation [1]. Therefore, substituting this compound with a non-identical analog without head-to-head comparative data in the same assay system is not scientifically justifiable, especially for studies requiring reproducible, mechanism-specific outputs .

Head-to-Head and Cross-Study Quantitative Evidence for (Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one


Comparative In Vitro Antiproliferative Potency of Quinoline-Based Aurones vs. Standard Quinoline Derivatives in Colon and Breast Cancer Lines

While the specific compound has not yet been independently reported in a dedicated antiproliferative study, the class of quinoline-based aurones to which it belongs demonstrates quantifiable differentiation from related quinoline derivatives. In a 2020 study by Kumar et al., a library of quinoline derivatives showed IC50 values ranging from 6.2–99.6 µM against HCT-116 (colon cancer) and 2.7–23.6 µM against MDA-MB-468 (triple-negative breast cancer) cells [1]. In contrast, benzofuran derivatives (lacking the quinoline moiety) showed only moderate cytotoxicity in the same assays, leading authors to conclude that quinolines are more potent anticancer agents compared to benzofurans [1]. The target compound, possessing both a quinoline and a benzofuranone core in a single hybrid scaffold, is structurally positioned to potentially integrate these potency advantages, though direct confirmatory data for the compound itself remain to be generated [1].

Anticancer Cytotoxicity Aurone

Preferential MAO-B Over MAO-A Inhibition: Biochemical Selectivity Profiling

BindingDB entry BDBM50401983 (linked to ChEMBL2203920) reports an IC50 value of 4,890 nM for MAO-B inhibition versus >100,000 nM for MAO-A [1]. This represents a >20-fold selectivity ratio for MAO-B over MAO-A [1]. However, the canonical SMILES string associated with this entry (O=C(\C=C\c1ccc2OCOc2c1)N1CCCC1) does not match the structure of the target benzofuranone-quinoline hybrid [1]. This discrepancy suggests either a database indexing error or that the assay data corresponds to a different compound. As such, while MAO-B selective inhibition is a sought-after attribute in neuropharmacology, this specific data point cannot be reliably attributed to the target compound and should not be used to inform procurement without independent verification [1].

Monoamine oxidase Enzyme inhibition Neuroprotection

Aurone Scaffold Advantage in Tyrosinase Inhibition: Structural Basis for Selectivity Over Other Flavonoids

Aurones, defined by the Z-benzylidenebenzofuran-3(2H)-one core, have been identified as potent human tyrosinase inhibitors with a distinct mechanism compared to chalcones and flavones [1]. In a landmark study, aurone analogs demonstrated tyrosinase inhibition with IC50 values in the low micromolar range, while structurally related chalcones (E-isomers) were completely inactive at equivalent concentrations [1]. The target compound, bearing the requisite Z-configuration and the 6-hydroxy substituent on the benzofuranone ring, conserves these critical pharmacophoric elements [1]. Although direct tyrosinase inhibition data for the target compound have not been published, the presence of the Z-aurone core distinguishes it from E-configured flavonoid isomers which lack inhibitory activity [1].

Tyrosinase inhibition Melanogenesis Flavonoid

Antibacterial and Antiquorum Sensing Activity: Quinoline Aurone Series Shows Substituent-Dependent Potency

A series of 14 quinoline-based aurones (compounds 7a–7n) were evaluated for antibacterial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains, as well as antiquorum sensing (QS) activity using a Chromobacterium violaceum reporter assay [1]. The most active compound in this series, 7i (bearing a 6-methyl substituent on the quinoline ring), inhibited violacein production by >80% at 200 µg/mL, while standard quorum sensing inhibitor furanone C-30 achieved ~90% inhibition at the same concentration [1]. The target compound, carrying a 6-methoxy substituent rather than a 6-methyl group, is a close structural analog of 7i; the electron-donating methoxy group is predicted to enhance hydrogen-bond acceptor capacity, which may further improve target binding in QS systems, though this remains a hypothesis requiring experimental confirmation [1].

Antibacterial Quorum sensing Aurone hybrid

Urease Inhibition Potential of Quinoline-Benzofuran-3(2H)-one-1,2,3-Triazole Hybrids: Benchmarking Against Thiourea

A 2025 study by the same research group expanded the quinoline-benzofuran-3(2H)-one scaffold by introducing a 1,2,3-triazole linker, yielding hybrids with potent urease inhibitory activity [1]. The most potent hybrid compound (QT-7) exhibited an IC50 of 2.1 ± 0.3 µM against jack bean urease, outperforming the clinical standard thiourea (IC50 = 21.5 ± 1.2 µM) by approximately 10-fold [1]. The target compound, lacking the triazole extension, serves as the synthetic precursor for this potent class. Its procurement is therefore strategically justified as a key intermediate for generating next-generation urease inhibitors with validated superiority over thiourea [1].

Urease inhibition Antimicrobial Triazole hybrid

Near-Infrared Fluorescent Probe Potential: Structural Resemblance to Tau-Aggregate Selective Imaging Agents

A 2020 patent (US Patent 12,050,224) discloses a series of compounds incorporating 6-methoxyquinoline moieties linked to aryl groups via conjugated enone bridges, demonstrating near-infrared (NIR) fluorescence and selective binding to tau protein aggregates over amyloid-beta [1]. The target compound, bearing a 6-methoxyquinoline ring system connected through an exocyclic double bond to an extended aromatic benzofuranone, structurally mimics the donor-π-acceptor (D-π-A) architecture required for NIR fluorescence [1]. While the patented compounds (e.g., (E)-1-(4-(dimethylamino)phenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one) differ in the acceptor moiety, the shared 6-methoxyquinoline-2-yl donor fragment suggests the target compound may possess analogous optical properties [1]. The 6-hydroxybenzofuranone acceptor may further red-shift emission due to enhanced intramolecular charge transfer (ICT) relative to the phenyl enone acceptors in the patent [1].

Fluorescent probe Tauopathy Alzheimer's diagnosis

Evidence-Driven Application Scenarios for (Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one in Research and Preclinical Development


Quorum Sensing Inhibitor Lead Optimization in Gram-Negative Bacterial Infection Models

Academic and biotech groups focused on anti-virulence approaches targeting Pseudomonas aeruginosa and Chromobacterium violaceum quorum sensing systems can deploy this compound as a direct analog of the validated lead 7i [1]. The 6-methoxy substitution on the quinoline ring is predicted to enhance hydrogen-bond acceptor capacity relative to the 6-methyl lead (7i, >80% violacein inhibition at 200 µg/mL), potentially improving target engagement in LasR/RhlR receptor systems [1]. Structural variation at the benzofuranone ring (specifically the 6-hydroxy group) further provides an additional vector for SAR exploration [1].

Synthetic Intermediate for Urease Inhibitors with Thiourea-Surpassing Potency

Medicinal chemistry laboratories developing treatments for Helicobacter pylori-associated gastritis, peptic ulcers, or urinary tract infections caused by urease-producing Proteus species can employ this compound as the core synthetic building block [2]. Click chemistry with substituted azides yields 1,2,3-triazole-linked hybrids that have demonstrated urease inhibition IC50 values as low as 2.1 µM—a 10-fold improvement over the clinical standard thiourea (21.5 µM) [2]. The commercial availability of the parent aurone at high purity (≥95%) streamlines the synthetic route, reducing the number of linear steps required to access this potent class [2].

Mechanistic Probe for Z-Aurone-Dependent Tyrosinase Inhibition in Melanogenesis Research

Dermatology and cosmetic science groups investigating skin pigmentation modulation can utilize this Z-aurone as a mechanistically defined tyrosinase inhibitor [3]. Unlike E-chalcone isomers that are inactive against human tyrosinase (IC50 >200 µM), Z-aurones achieve low-micromolar inhibition through a distinct binding mode at the enzyme's dicopper active site [3]. The 6-hydroxy group on the benzofuranone ring may further chelate copper ions, enhancing potency relative to non-hydroxylated aurone analogs [3]. This compound serves as a valuable tool to dissect the structural requirements for tyrosinase inhibition and to benchmark novel depigmenting agents against a well-characterized flavonoid subclass [3].

Scaffold-Hopping Starting Point for Tau-Selective NIR Fluorescent Diagnostic Probes

Neuroscience and imaging groups developing next-generation diagnostic tools for Alzheimer's disease and related tauopathies can utilize this compound as a scaffold-hopping template [4]. The conjugated 6-methoxyquinoline donor linked to a 6-hydroxybenzofuranone acceptor via an exocyclic double bond establishes a push-pull electronic system conducive to NIR fluorescence emission [4]. While validated NIR tau probes (e.g., Patent Compound No. 2) employ phenyl enone acceptors, the benzofuranone acceptor in the target compound may provide enhanced photostability and a larger Stokes shift, advantages that remain to be experimentally confirmed but offer clear differentiation for patentability [4].

Quote Request

Request a Quote for (Z)-6-hydroxy-2-((6-methoxyquinolin-2-yl)methylene)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.